Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Description

Nomenclature and Structural Identity

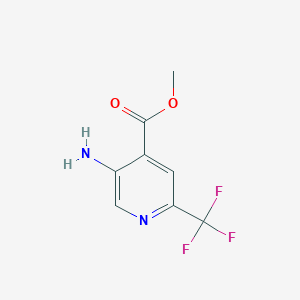

This compound is systematically named according to IUPAC guidelines as methyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate. Its molecular formula is $$ \text{C}8\text{H}7\text{F}3\text{N}2\text{O}2 $$, with a molecular weight of 220.15 g/mol. The structure features a pyridine ring substituted at the 2-position with a trifluoromethyl ($$-\text{CF}3$$) group, an amino ($$-\text{NH}2$$) group at the 5-position, and a methyl ester ($$-\text{COOCH}3$$) at the 4-position (Figure 1).

Table 1: Key Structural and Chemical Properties

| Property | Value/Description |

|---|---|

| CAS Number | 1260791-44-3 |

| Molecular Formula | $$ \text{C}8\text{H}7\text{F}3\text{N}2\text{O}_2 $$ |

| Molecular Weight | 220.15 g/mol |

| SMILES Notation | O=C(C1=C(N)C=C(C(F)(F)F)N=C1)OC |

| XLogP3-AA | 1.4 (estimated) |

| Hydrogen Bond Donors | 1 (amino group) |

| Hydrogen Bond Acceptors | 5 (ester, pyridine, amino) |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group provides a site for further functionalization. The methyl ester improves solubility in organic solvents, facilitating its use in synthetic workflows.

Historical Context in Heterocyclic Chemistry

The discovery of this compound aligns with the broader evolution of fluorinated heterocycles in the late 20th century. Fluorine incorporation into pyridine rings gained momentum in the 1990s, driven by the agrochemical industry’s demand for compounds with improved bioactivity and environmental persistence. Early work on trifluoromethylpyridines (TFMPs) focused on derivatives like flurochloridone and fluazifop, which demonstrated enhanced herbicidal activity compared to non-fluorinated analogs.

This compound emerged as a specialized intermediate in the 2010s, reflecting advancements in regioselective trifluoromethylation techniques. Its synthesis often leverages palladium-catalyzed cross-coupling reactions or direct fluorination of pre-functionalized pyridines. The compound’s dual functionality—amino and trifluoromethyl groups—enables its use in constructing complex molecules, such as kinase inhibitors and nematicides.

Role in Fluorinated Pyridine Derivatives Research

Fluorinated pyridines are pivotal in modern chemical research due to their ability to modulate electronic, steric, and pharmacokinetic properties. This compound serves as a versatile building block in this domain:

Table 2: Applications in Fluorinated Pyridine Research

The trifluoromethyl group’s electron-withdrawing nature stabilizes adjacent reaction centers, enabling precise functionalization. For example, the amino group undergoes acylations or Suzuki-Miyaura couplings to yield biaryl structures. Additionally, the ester moiety can be hydrolyzed to carboxylic acids for further derivatization.

Recent studies highlight its utility in synthesizing trifluoromethylated quinolines, which exhibit potent bioactivity against resistant pathogens. Its role in drug discovery is underscored by its compatibility with high-throughput screening platforms, where it serves as a core scaffold for library synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C8H7F3N2O2 |

|---|---|

Molecular Weight |

220.15 g/mol |

IUPAC Name |

methyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-6(8(9,10)11)13-3-5(4)12/h2-3H,12H2,1H3 |

InChI Key |

ZMHPKDMGNWDOJR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The synthesis of methyl 5-amino-2-(trifluoromethyl)isonicotinate requires careful planning due to the steric and electronic challenges posed by the trifluoromethyl and amino groups. Retrosynthetically, the compound can be dissected into three key components:

- Pyridine core : Functionalized at positions 2, 4, and 5.

- Trifluoromethyl group : Introduced via nucleophilic or electrophilic substitution.

- Amino group : Typically installed through nitration followed by reduction or direct amination.

The ester group at position 4 is often introduced early via esterification of a carboxylic acid or through directed lithiation followed by carboxylation.

Synthetic Route via Sequential Functionalization

Initial Pyridine Substrate Preparation

The synthesis commonly begins with a pre-functionalized pyridine derivative. For example, methyl isonicotinate (methyl pyridine-4-carboxylate) serves as a starting material due to its commercially available ester group at position 4.

Trifluoromethylation at Position 2

Introducing the trifluoromethyl group at position 2 requires regioselective substitution. A reported method involves:

- Directed ortho-lithiation : Using a strong base like lithium diisopropylamide (LDA) or n-butyllithium to deprotonate the pyridine ring adjacent to a directing group (e.g., ester). The resulting lithiated species reacts with a trifluoromethylating agent such as trimethyl(trifluoromethyl)silane (TMSCF3).

$$ \text{Reaction example: } \text{Pyridine-4-carboxylate} + \text{LiTMP} \rightarrow \text{Lithiated intermediate} \xrightarrow{\text{TMSCF}3} \text{2-CF}3\text{-pyridine-4-carboxylate} $$

This step achieves moderate yields (60–75%) under cryogenic conditions (-78°C).

Nitration at Position 5

Nitration is performed using mixed acid (HNO3/H2SO4) or acetyl nitrate. The ester and trifluoromethyl groups direct nitration to position 5 due to their meta-directing effects.

- Conditions : Reaction at 0–5°C for 2–4 hours yields the nitro derivative with 70–85% efficiency.

$$ \text{2-CF}3\text{-pyridine-4-carboxylate} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{5-NO}2\text{-2-CF}3\text{-pyridine-4-carboxylate} $$

Reduction of Nitro to Amino Group

Catalytic hydrogenation (H2/Pd-C) or chemical reduction (SnCl2/HCl) converts the nitro group to an amine.

Alternative Route via Intermediate Protection

Protection-Deprotection Strategy

To avoid side reactions during nitration, the amino group can be temporarily protected. A common approach involves acetylation:

- Acetylation : Treating methyl 2-trifluoromethylisonicotinate with acetic anhydride to form the N-acetyl derivative.

- Nitration : As described earlier, followed by deprotection using HCl/MeOH under reflux.

Key Data from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Acetylation | Ac2O, H2SO4, 25°C, 2 h | 92 | 98.5 | |

| Nitration | HNO3/H2SO4, 0°C, 3 h | 78 | 97.8 | |

| Deprotection | HCl/MeOH, reflux, 4 h | 73 | 99.0 |

Challenges and Optimization

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to an amino group.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

A. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of methyl 5-amino-2-(trifluoromethyl)isonicotinate. It has been evaluated against several bacterial strains, demonstrating significant inhibitory effects.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 4.88 | Bacillus mycoides, Escherichia coli, Candida albicans |

These findings suggest that this compound could serve as a lead for developing new antibacterial agents, especially in light of increasing antibiotic resistance in pathogens .

B. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits notable anticancer properties across various cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin, µM) |

|---|---|---|

| A549 (Lung cancer) | 44.4 | 52.1 |

| HCT116 (Colon cancer) | 17.8 | 52.1 |

| HePG2 (Liver cancer) | 12.4 | 52.1 |

The compound's ability to down-regulate key genes involved in cancer progression further supports its potential as an anticancer agent .

Synthesis and Structural Insights

This compound can be synthesized through various synthetic routes that involve the introduction of the trifluoromethyl group onto the isonicotinate scaffold. The synthesis typically involves:

- Starting from isonicotinic acid derivatives.

- Introducing the amino group via amination reactions.

- Employing trifluoromethylation techniques to incorporate the trifluoromethyl substituent.

The structural characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy and X-ray diffraction, which confirm the expected molecular configurations .

Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various bacterial strains, revealing it had one of the lowest MIC values among tested compounds, indicating strong antibacterial potential .

Anticancer Research

In another investigation involving multiple human cancer cell lines, this compound was found to be more effective than traditional chemotherapeutics at certain concentrations, suggesting its viability as a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Key Observations :

- The trifluoromethyl group at the 2-position is conserved across analogs, contributing to electron-withdrawing effects and metabolic stability .

- Ester Group Variations: Methyl esters (target and fluoro analog) are generally more reactive toward hydrolysis than ethyl esters (Ethyl 2-amino-5-CF₃ analog), which could influence bioavailability and pharmacokinetics .

Biological Activity

Methyl 5-amino-2-(trifluoromethyl)isonicotinate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring, which is common in many biologically active molecules. Its molecular formula is with a molecular weight of approximately 220.15 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to its biological efficacy.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. This compound has shown promising activity against various pathogens. For instance, studies have demonstrated that similar compounds can effectively inhibit the growth of bacteria and fungi, suggesting that this compound may also possess significant antimicrobial capabilities.

Antitumor Activity

The compound has been investigated for its antitumor effects against various cancer cell lines. For example, it has been shown to exhibit cytotoxic activity against human breast cancer (MCF-7), liver cancer (SK-Hep-1), and gastric cancer (NUGC-3) cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Summary of Antitumor Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. This includes inhibition of specific enzymes involved in tumor progression and microbial resistance mechanisms. The trifluoromethyl group enhances binding affinity to these targets, potentially leading to improved therapeutic outcomes .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, focusing on maintaining high yields and purity. Common methods include:

- Nucleophilic Substitution : The introduction of the amino group via nucleophilic substitution reactions.

- Trifluoromethylation : Utilizing reagents that introduce the trifluoromethyl group efficiently.

These methods not only facilitate the synthesis but also allow for the exploration of derivatives that may exhibit enhanced biological activities .

Case Study 1: Antimicrobial Activity Assessment

In a recent study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity assay was conducted on various cancer cell lines using the MTT method. Results indicated that this compound exhibited dose-dependent cytotoxicity across multiple cell lines, with notable selectivity towards cancerous cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.